molecular formula C19H21N3O B5671849 N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No.: B5671849
M. Wt: 307.4 g/mol
InChI Key: ORGDZUJFKYYJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as MBBA, is a chemical compound that has been studied for its potential applications in scientific research. It is a benzimidazole derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurons, this compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neurons, this compound has been shown to modulate neurotransmitter release and protect against oxidative stress. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide in lab experiments is its potential as a lead compound for drug discovery. Its ability to inhibit various enzymes and signaling pathways makes it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide. One direction is the development of new drugs based on this compound as a lead compound. Another direction is the study of this compound's potential neuroprotective effects and its ability to modulate neurotransmitter release. In addition, the study of this compound's anti-inflammatory and antioxidant effects could lead to the development of new treatments for inflammatory diseases. Finally, the study of this compound's potential applications in other scientific research fields, such as microbiology and immunology, could lead to new discoveries and treatments.

Synthesis Methods

The synthesis of N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide involves the reaction of 2-methylbenzimidazole and 2-bromoethylacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In drug discovery, this compound has been used as a lead compound for the development of new drugs.

Properties

IUPAC Name

N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-7-3-4-8-16(14)13-22-18-10-6-5-9-17(18)21-19(22)11-12-20-15(2)23/h3-10H,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGDZUJFKYYJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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